Potassium,triethylboranuide

Catalog No.
S1899189
CAS No.
22560-21-0
M.F
C6H16BK
M. Wt
138.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium,triethylboranuide

CAS Number

22560-21-0

Product Name

Potassium,triethylboranuide

IUPAC Name

potassium;triethylboranuide

Molecular Formula

C6H16BK

Molecular Weight

138.10 g/mol

InChI

InChI=1S/C6H16B.K/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1

InChI Key

MFRDRDKPANBWOI-UHFFFAOYSA-N

SMILES

[B-](CC)(CC)CC.[K+]

Canonical SMILES

[BH-](CC)(CC)CC.[K+]

The exact mass of the compound Potassium triethylborohydride solution is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium triethylborohydride (KBEt3H), frequently supplied as a 1.0 M solution in tetrahydrofuran (THF), is a highly sterically hindered, exceptionally powerful complex metal hydride [1]. As a trialkylborohydride, it exhibits fast reduction kinetics and strong nucleophilicity, making it a highly specialized reagent for demanding synthetic applications. While it shares the triethylborohydride anion with its lithium analog (Super-Hydride), the potassium counterion imparts distinct thermodynamic and solubility profiles [2]. In industrial and advanced laboratory settings, KBEt3H is prioritized not just for stereoselective organic reductions, but increasingly as a critical coreducing agent for synthesizing ordered intermetallic nanoparticles and as a precursor for transition-metal-free molecular catalysts [3].

Substituting potassium triethylborohydride with common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) frequently results in synthetic failure due to insufficient reduction kinetics or lack of chemoselectivity [1]. Standard hydrides lack the thermodynamic driving force required to co-reduce highly electropositive metals alongside noble metals, preventing the formation of ordered intermetallic alloys [2]. Furthermore, substituting KBEt3H with its closest analog, lithium triethylborohydride (LiBEt3H), alters the byproduct solubility profile in ethereal solvents. In THF-based nanoparticle or organometallic synthesis, LiBEt3H generates soluble LiCl, which complicates downstream purification, whereas KBEt3H yields insoluble KCl that readily precipitates, driving the reaction forward and enabling straightforward isolation [3].

Byproduct Precipitation and Downstream Purification Efficiency

In the synthesis of intermetallic nanoparticles (e.g., Pd3Pb) in THF, the choice of the triethylborohydride counterion dictates the purification workflow. Potassium triethylborohydride reacts to form KCl, which is insoluble in THF and immediately precipitates out of solution. In contrast, lithium triethylborohydride produces LiCl, which remains soluble in the THF reaction matrix [1]. This phase separation allows for rapid isolation of the desired nanoparticles or organometallic complexes via simple centrifugation or filtration.

Evidence DimensionByproduct solubility in THF
Target Compound DataYields insoluble KCl (precipitates)
Comparator Or BaselineLiEt3BH yields soluble LiCl
Quantified DifferenceBinary phase difference (solid vs. dissolved)
ConditionsNanoparticle coreduction in THF solvent

Enables buyers to streamline downstream purification and improve the purity of synthesized nanomaterials by selecting a reductant with an auto-precipitating byproduct.

Coreduction Kinetics for Ordered Intermetallic Electrocatalysts

The synthesis of structurally ordered intermetallic catalysts (such as PtMg or Pd3Pb) requires overcoming massive gaps in standard reduction potentials (e.g., Mg2+/Mg at -2.37 V vs SHE compared to Pt2+/Pt at +1.20 V vs SHE). Potassium triethylborohydride provides exceptionally fast reduction kinetics and sufficient thermodynamic power to simultaneously co-reduce these disparate metal precursors [1]. Standard mild reductants like NaBH4 or ascorbic acid fail to reduce the highly electropositive base metals, resulting in phase-separated or pure noble-metal products rather than the targeted intermetallic phase [2].

Evidence DimensionAbility to co-reduce disparate metal precursors
Target Compound DataSuccessful coreduction of Pd/Pb and Pt/Mg into ordered intermetallics
Comparator Or BaselineNaBH4 / standard reductants fail to reduce Mg2+ or Pb2+ alongside noble metals
Quantified DifferenceFormation of ordered intermetallic phase vs. phase separation
ConditionsColloidal synthesis of fuel cell electrocatalysts

Critical for materials scientists procuring reductants capable of manufacturing next-generation, base-metal-alloyed fuel cell catalysts.

Precursor Suitability for Highly Selective Potassium Catalysts

Potassium triethylborohydride serves as a highly effective precursor for generating transition-metal-free molecular catalysts. When combined with 18-crown-6, KBEt3H rapidly forms a well-defined potassium catalyst capable of reducing carboxylic acids to primary alcohols via hydrosilylation [1]. This K-based system demonstrates remarkable chemoselectivity, allowing reducible and challenging functional groups like nitro and cyano to survive the reaction intact. In contrast, standard stoichiometric reductions with LiAlH4 or traditional transition-metal catalysts typically suffer from poor selectivity, reducing these sensitive functional groups concurrently [1].

Evidence DimensionFunctional group tolerance during carboxylic acid reduction
Target Compound DataNitro and cyano groups survive hydrosilylation intact
Comparator Or BaselineLiAlH4 / standard transition metals reduce nitro/cyano groups
Quantified DifferenceHigh chemoselectivity vs. complete loss of sensitive groups
ConditionsHydrosilylation of aliphatic and aromatic carboxylic acids

Provides pharmaceutical and fine chemical manufacturers with a scalable, earth-abundant alternative to precious-metal catalysts for complex intermediate synthesis.

Synthesis of Ordered Intermetallic Electrocatalysts

KBEt3H is a primary reductant for manufacturing advanced fuel cell catalysts (e.g., Pd3Pb, PtMg) where highly electropositive metals must be co-reduced with noble metals. Its fast kinetics overcome standard reduction potential mismatches that typically cause phase separation with milder hydrides [1].

Streamlined Organometallic and Nanomaterial Synthesis in THF

For workflows requiring high-purity isolation of sensitive complexes or nanoparticles, KBEt3H is selected over LiBEt3H because its byproduct, KCl, precipitates out of THF, simplifying downstream washing and filtration [1].

Generation of Transition-Metal-Free Hydrosilylation Catalysts

KBEt3H is utilized alongside crown ethers to generate highly chemoselective potassium catalysts for the reduction of carboxylic acids, particularly when the substrate contains sensitive nitro or cyano groups that would be destroyed by standard aluminum hydrides [2].

Synthesis of Low-Coordinate Transition Metal Hydrides

It is employed as a clean hydride-transfer agent for sterically hindered, low-coordinate base metals (e.g., Fe(II) complexes for hydrodefluorination), avoiding the over-reduction or multi-hydride adduct formation common with less sterically hindered hydrides [3].

Hydrogen Bond Acceptor Count

1

Exact Mass

138.0982122 g/mol

Monoisotopic Mass

138.0982122 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

22560-21-0

Dates

Last modified: 08-16-2023

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